1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS No.: 99012-45-0
Cat. No.: VC17257847
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99012-45-0 |
|---|---|
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 1-(hydroxymethyl)-5-methylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H8N2O3/c1-4-2-5(6(10)11)7-8(4)3-9/h2,9H,3H2,1H3,(H,10,11) |
| Standard InChI Key | QFJNIJYRWOKSQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CO)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at positions 1, 3, and 5. The 1-position bears a hydroxymethyl (-CH₂OH) group, while the 5-position contains a methyl (-CH₃) substituent. A carboxylic acid (-COOH) functional group occupies the 3-position, enabling hydrogen bonding and salt formation .
Table 1: Molecular Properties
The planar pyrazole ring exhibits π-π stacking potential, while the carboxylic acid group contributes to solubility in polar solvents .
Tautomerism and Conformational Dynamics
Pyrazole derivatives display tautomerism due to proton migration between nitrogen atoms. Computational studies suggest that the 1H-tautomer dominates in this compound, stabilized by intramolecular hydrogen bonding between the hydroxymethyl oxygen and the carboxylic acid proton . This interaction creates a six-membered pseudocyclic structure, reducing rotational freedom and enhancing thermal stability.
Synthetic Pathways and Industrial Production
Patent-Based Synthesis (CN105646355A)
A 2016 Chinese patent outlines a multistep synthesis starting from diethyl 1H-pyrazole-3,5-dicarboxylate :
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N-Methylation:
Diethyl 1H-pyrazole-3,5-dicarboxylate reacts with iodomethane (CH₃I) in acetone under basic conditions (K₂CO₃) at 60°C to yield diethyl 1-methylpyrazole-3,5-dicarboxylate . -
Selective Hydrolysis:
The 5-carboxylate group undergoes hydrolysis using 3M KOH in methanol at 0°C, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid . -
Cyanation and Reduction:
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃I, K₂CO₃, acetone | 60°C | 12 | 92 |
| 2 | KOH, methanol | 0→25°C | 10 | 85 |
| 3 | SOCl₂, NH₃, LiBH₄ | 70–85°C | 24 | 78 |
Physicochemical Properties
Solubility and Stability
Experimental data from PubChem indicate:
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Water Solubility: 12.7 mg/mL at 25°C (predicted via LogP = -0.89)
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pH Sensitivity: Deprotonates at pH > 4.2 (carboxylic acid pKa ≈ 3.8)
The hydroxymethyl group enhances hydrophilicity, making the compound suitable for aqueous reaction media.
Pharmaceutical Applications
Role in Anticancer Drug Synthesis
The patent highlights its use as an intermediate for (10R)-7-amido-12-fluoro-2,10,16-trimethyl-15-oxy-10,15,16,17-tetrahydro-2H-8,4-(methylene)pyrazolo[4,3-h] benzoxadiazacyclotetradecine-3-carbonitrile—a compound active against lung cancer, osteosarcoma, and melanoma . The pyrazole core intercalates DNA, while the nitrile group inhibits kinase enzymes like EGFR and VEGFR .
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